2-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)propanenitrile
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Overview
Description
2-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)propanenitrile is a heterocyclic compound featuring an indazole core. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)propanenitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-azidobenzaldehydes with amines, followed by cyclization to form the indazole ring . Transition metal-catalyzed reactions, such as those using copper or silver catalysts, are also employed to enhance the yield and selectivity of the product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include solvent-free reactions or the use of environmentally benign solvents to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The nitrile group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
2-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)propanenitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)propanenitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid
- 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid
- 3-Cyclopropyl-4-methyl-1H-pyrazole-5-carboxylic acid
Uniqueness
2-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)propanenitrile is unique due to its specific nitrile functional group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds . This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H13N3 |
---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propanenitrile |
InChI |
InChI=1S/C10H13N3/c1-7(6-11)10-8-4-2-3-5-9(8)12-13-10/h7H,2-5H2,1H3,(H,12,13) |
InChI Key |
KPWFESHEZHZRMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#N)C1=NNC2=C1CCCC2 |
Origin of Product |
United States |
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